EMD534085

Mitotic arrest Kinesin-5 inhibition Spindle formation

Researchers requiring a highly selective, allosteric kinesin-5 probe often face off-target effects from less specific inhibitors. EMD534085 directly addresses this by inhibiting Eg5 (IC50 8 nM) without affecting eight other kinesins at up to 10 μM. • Induces monopolar mitotic arrest (EC50 ~70 nM) and rapid, intrinsic-pathway apoptosis in HL60 cells. • Validated in vivo: 25.2% mitotic index in COLO 205 xenografts at 20 mg/kg; murine t1/2 2.5 h, oral bioavailability >50%. • Phase-I-characterized MTD (108 mg/m²/day) provides a translational reference for PK/PD modeling. Reliable, high-purity supply with full analytical documentation supports rigorous preclinical oncology and mitosis research.

Molecular Formula C25H31F3N4O2
Molecular Weight 476.5 g/mol
CAS No. 1035647-06-3
Cat. No. B7909007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEMD534085
CAS1035647-06-3
Molecular FormulaC25H31F3N4O2
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)NCC1CCC2C(NC3=C(C2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4
InChIInChI=1S/C25H31F3N4O2/c1-32(2)13-12-29-24(33)30-15-18-9-10-19-22(16-6-4-3-5-7-16)31-21-11-8-17(25(26,27)28)14-20(21)23(19)34-18/h3-8,11,14,18-19,22-23,31H,9-10,12-13,15H2,1-2H3,(H2,29,30,33)/t18-,19+,22+,23+/m1/s1
InChIKeyMARIUIDCPUZLKZ-FUKQBSRTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EMD534085: A Selective Kinesin-5 Inhibitor


EMD534085 (CAS 1035647-06-3) is a potent and selective small-molecule inhibitor of the mitotic kinesin-5 (also known as Eg5 or KSP), a motor protein essential for bipolar spindle formation during mitosis [1]. The compound binds to an allosteric pocket of kinesin-5, inhibiting its ATPase activity with an IC50 of 8 nM, and induces mitotic arrest with monopolar spindles [1][2]. EMD534085 has demonstrated significant preclinical antitumor activity in multiple cancer models and has advanced to Phase I clinical evaluation in patients with advanced solid tumors and lymphoma, establishing it as a well-characterized tool compound for mitosis research and a validated starting point for kinesin-5-targeted drug discovery [3].

Workflow Mitotic spindle assembly and monopolar arrest studies
Selectivity Kinesin-5 over other kinesins based on reported panel data
Model Preclinical cancer xenograft and target engagement models

EMD534085 vs Other Kinesin-5 Inhibitors


Despite sharing a common molecular target, Eg5/kinesin-5 inhibitors exhibit profound differences in binding mechanism, selectivity profile, and functional outcome that preclude simple interchange. EMD534085 is an allosteric inhibitor that binds to a specific pocket distinct from the ATP-binding site, conferring a unique selectivity fingerprint: it does not inhibit any of eight other tested kinesins at concentrations up to 10 μM . In contrast, other kinesin-5 inhibitors such as Monastrol (IC50 = 14 μM) are orders of magnitude less potent, while newer inhibitors like AZD4877 (IC50 = 2 nM) may differ in binding kinetics, off-target profiles, and clinical outcomes [1]. Furthermore, phenotypic responses vary substantially: EMD534085 induces rapid apoptosis in HL60 cells during mitotic arrest via the intrinsic pathway, a response that is not universally observed with all kinesin-5 inhibitors and may contribute to its distinct therapeutic window and toxicity profile in vivo [2].

Mechanism mismatch
Allosteric binding site differs from ATP-competitive kinesin-5 inhibitors; functional outcome may not transfer directly.
Selectivity profile divergence
Reported clean panel against eight kinesins may not hold for other Eg5 inhibitors; off-target context requires review.
Phenotypic response variability
Apoptosis induction in HL60 cells is not universal across kinesin-5 inhibitors; cellular fate endpoints may differ.

EMD534085 Head-to-Head Evidence


Monopolar Spindle Induction Potency

In a direct head-to-head comparison using the same cellular assay (U-2 OS cells treated for 4 hours), EMD534085 induced monopolar mitotic spindles with an EC50 of ~70 nM, demonstrating 2.9-fold greater potency than the closely related analog EMD596414 (EC50 ~200 nM) and 5.7-fold greater potency than S-trityl-L-cysteine (EC50 ~400 nM) [1]. Saturation of the monopolar phenotype occurred at ~500 nM for EMD534085, matching EMD596414 but at half the concentration required for stlc (~1000 nM) [1]. This quantitative difference in functional cellular potency establishes EMD534085 as the more active compound for achieving mitotic arrest in this model system.

Monopolar spindle EC50
Head-to-head
~70 nM vs ~200/400 nM
Reported relative potency for monopolar spindle induction in U-2 OS cells
EMD534085 lower EC50 than EMD596414 and S-trityl-L-cysteine
Mitotic arrest Kinesin-5 inhibition Spindle formation

Broad Kinesin Selectivity

EMD534085 exhibits a remarkably clean selectivity profile within the kinesin superfamily. In a panel of nine kinesins, EMD534085 showed no inhibitory activity against eight tested kinesins (BimC, CEN-PE, Chromokinesin, KHC, KIF3C, KIFC3, MKLP-1, and MCAK) at concentrations of 1 μM and 10 μM [1]. This represents a >125-fold selectivity window over its kinesin-5 IC50 (8 nM) and a >1,250-fold window at the higher test concentration [1]. This selectivity profile is critical because many early-generation Eg5 inhibitors exhibit off-target effects on other kinesins or unrelated targets that can confound experimental interpretation and limit therapeutic utility.

Kinesin selectivity
Reported
No inhibition at 1–10 μM
Supports selectivity for kinesin-5 in the tested panel
>125-fold window over kinesin-5 IC50 reported
Selectivity Off-target effects Kinesin family

Antiproliferative Activity in Colon Cancer

EMD534085 inhibits the proliferation of HCT116 colon cancer cells with an IC50 of 30 nM [1]. This cell-based antiproliferative potency is within ~4-fold of its biochemical IC50 against kinesin-5 (8 nM), indicating efficient cellular target engagement and minimal loss of potency due to permeability or efflux issues [1]. In contrast, the first-generation Eg5 inhibitor Monastrol exhibits an IC50 of 14 μM against the enzyme and requires micromolar concentrations for cellular effects, representing a >450-fold difference in potency [2].

HCT116 antiproliferation
Class-level
IC50 30 nM vs 14 μM
Supports cellular potency ranking in colon cancer model
>450-fold difference versus Monastrol
Antiproliferative Colon cancer Cell viability

In Vivo Tumor Growth Inhibition in COLO 205 Xenograft

In nude mice bearing COLO 205 colon cancer xenografts, intraperitoneal administration of EMD534085 at 20 mg/kg induced a 25.2% mitotic index in tumor tissue at 8 hours post-dose, compared to ~7% in vehicle-treated controls, representing a 3.6-fold increase in mitotic arrest [1]. Tumor growth reduction was observed at both 15 mg/kg and 30 mg/kg doses, with the effect being dose-dependent and maximal mitotic arrest occurring at approximately 8 hours post-injection before returning to baseline by 48-72 hours [1][2]. This in vivo pharmacodynamic response confirms target engagement and functional activity in intact tumor tissue.

COLO 205 xenograft
Head-to-head
3.6× mitotic index increase
Reported pharmacodynamic response vs vehicle in tumor tissue
20 mg/kg IP; 25.2% vs ~7% at 8h
Xenograft In vivo efficacy Tumor growth inhibition

Favorable Mouse Pharmacokinetics

EMD534085 exhibits a well-characterized and favorable pharmacokinetic profile in mice, with an average clearance of 1.8 L/h/kg, volume of distribution of 7.4 L/kg, and an elimination half-life of approximately 2.5 hours [1]. Notably, in high-dose experiments (>10 mg/kg), oral bioavailability consistently exceeds 50% [1]. This contrasts with many tool-compound kinesin inhibitors that suffer from poor pharmacokinetic properties, such as rapid clearance or low bioavailability, which limit their utility in chronic dosing studies or make in vivo target engagement unpredictable.

Mouse PK profile
Class-level
CL 1.8 L/h/kg, F > 50%
Reported murine PK supports exposure modeling
t1/2 ~2.5h; Vd 7.4 L/kg
Pharmacokinetics Bioavailability Drug-like properties

Phase I Clinical Validation

EMD534085 has been evaluated in a first-in-human Phase I dose-escalation study in 44 patients with advanced solid tumors or lymphoma, establishing a maximum tolerated dose (MTD) of 108 mg/m²/day administered intravenously every 3 weeks [1]. The study confirmed linear pharmacokinetics and demonstrated target modulation via increased phospho-histone H3 positive cells in paired pre- and on-treatment tumor biopsies [1]. The most common treatment-related adverse events were asthenia (50%) and neutropenia (32%), with dose-limiting toxicities of grade 4 neutropenia and grade 3 acute coronary syndrome observed at higher doses [1]. This clinical dataset provides a human safety and pharmacodynamic benchmark that is unavailable for most research-grade kinesin-5 inhibitors.

Phase I MTD
Reported
108 mg/m²/day q3w
Reported Phase I dose-finding and pharmacodynamic context
Linear PK, pHH3 target modulation confirmed
Clinical trial Phase I Maximum tolerated dose

EMD534085 Research Applications


Mechanistic Studies of Spindle Assembly

For investigators studying the fundamental biology of mitotic spindle formation, EMD534085 provides a potent (EC50 ~70 nM for monopolar spindle induction) and highly selective tool for inducing and characterizing monopolar mitotic arrest [1]. Its clean selectivity profile—no inhibition of eight other kinesins at concentrations up to 10 μM—ensures that observed phenotypes can be confidently attributed to kinesin-5 inhibition rather than off-target effects on other mitotic motors [2]. The compound's well-characterized induction of rapid apoptosis in HL60 cells via the intrinsic pathway also makes it valuable for dissecting the molecular events linking mitotic arrest to cell death in hematopoietic models [3].

In Vivo Preclinical Efficacy in Solid Tumors

EMD534085 is an ideal reference compound for in vivo oncology studies, with validated dose-dependent antitumor activity in the COLO 205 colon cancer xenograft model (25.2% mitotic index at 20 mg/kg vs. 7% in controls) and favorable murine pharmacokinetics (t1/2 = 2.5h, bioavailability >50% at >10 mg/kg) [4][5]. Researchers can use EMD534085 as a positive control to benchmark novel kinesin-5 inhibitors or as a tool to explore combination therapy strategies with other antimitotic agents or targeted therapies. The established PK/PD relationship enables rational dose selection and sampling time points for pharmacodynamic biomarker assessment.

Benchmarking Novel Kinesin-5 Inhibitors

For medicinal chemists and drug discovery programs targeting kinesin-5, EMD534085 serves as an essential benchmark compound with comprehensive preclinical and clinical characterization. Its biochemical potency (IC50 = 8 nM), cellular antiproliferative activity (HCT116 IC50 = 30 nM), in vivo efficacy, and Phase I clinical MTD (108 mg/m²/day) provide a multi-dimensional reference point against which new chemical entities can be compared [6][7]. The availability of head-to-head potency data with the closely related analog EMD596414 (EMD534085 EC50 ~70 nM vs. ~200 nM) further enables precise ranking of novel compounds in functional cellular assays [1].

Translational Research and Biomarker Development

EMD534085's clinical validation—including demonstration of target modulation by phospho-histone H3 immunohistochemistry in paired tumor biopsies—makes it uniquely valuable for translational research programs aiming to develop predictive biomarkers of kinesin-5 inhibitor response [7]. Investigators can leverage the published Phase I safety and PK data to inform preclinical study designs that more accurately model clinical exposure, and to explore mechanisms underlying the dose-limiting neutropenia observed in patients. The compound's established human MTD also provides a critical reference for allometric scaling and PK/PD modeling of novel Eg5 inhibitors.

Application
Selection Property
Validation Focus
Mitotic spindle assembly studies
Kinesin-5 selectivity characterization
Monopolar spindle morphology endpoints
Preclinical oncology xenograft models
Reported in vivo pharmacodynamic response
Tumor mitotic index and growth inhibition
Kinesin-5 inhibitor benchmarking
Multi-parameter reference profile
Biochemical and cellular potency comparisons
Translational pharmacodynamic research
Clinical pharmacodynamic evidence context
pHH3 target modulation in tumor biopsies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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